molecular formula C15H16N2O3S B6416007 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol CAS No. 1261895-25-3

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol

Cat. No.: B6416007
CAS No.: 1261895-25-3
M. Wt: 304.4 g/mol
InChI Key: SOZGVUDGCUEKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol core linked to a phenyl ring substituted with a pyrrolidin-1-ylsulfonyl group. This structure combines a polar hydroxyl group on the pyridine ring with a sulfonamide moiety, which is often associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13-5-8-15(16-11-13)12-3-6-14(7-4-12)21(19,20)17-9-1-2-10-17/h3-8,11,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGVUDGCUEKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692800
Record name 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-25-3
Record name 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenyl Bromide

The sulfonamide intermediate is prepared via reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in dichloromethane (DCM) at 0°C. After 12 hours, the mixture is washed with HCl (3%) and water, followed by drying over Na₂SO₄. Recrystallization from methanol yields the product as white crystals (Yield: 40–65%).

Key Data:

ParameterValueSource
Reaction Time12 hours
SolventDCM
Yield40–65%

Preparation of 5-Bromo-3-hydroxypyridine

5-Bromo-3-hydroxypyridine is synthesized via bromination of 3-hydroxypyridine using N-bromosuccinimide (NBS) in acetonitrile at 80°C. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Biaryl Bond Formation Strategies

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid and 5-bromo-3-hydroxypyridine is performed under inert conditions. The reaction uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C for 12 hours.

Optimized Conditions:
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ | |
| Yield | 68–75% | |

Ullmann-Type Coupling

An alternative route employs copper(I)-mediated coupling of 4-(pyrrolidin-1-ylsulfonyl)phenyl iodide with pyridin-3-ol in dimethylformamide (DMF) at 120°C. The use of 1,10-phenanthroline as a ligand enhances reactivity, yielding the biaryl product after 24 hours (Yield: 55–60%).

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide group activates the phenyl ring for SNAr. Reaction of 4-(pyrrolidin-1-ylsulfonyl)phenyl fluoride with pyridin-3-ol in the presence of KOtBu (3 equiv) in DMSO at 100°C affords the product in moderate yields (45–50%).

Cyclization Approaches

A Skraup-like cyclization is explored using 4-(pyrrolidin-1-ylsulfonyl)aniline and glycerol in concentrated H₂SO₄. However, this method suffers from low regioselectivity (<20% yield).

Challenges and Optimization

  • Electron-Withdrawing Effects: The sulfonamide group deactivates the phenyl ring, necessitating vigorous conditions for cross-coupling.

  • Protection of Hydroxyl Group: Temporary silylation (e.g., TBSCl) of pyridin-3-ol improves coupling efficiency by preventing side reactions.

  • Purification: Final products are purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Comparative Analysis of Methods

MethodYieldCostScalability
Suzuki Coupling68–75%HighExcellent
Ullmann Coupling55–60%ModerateModerate
SNAr45–50%LowLimited

Chemical Reactions Analysis

Types of Reactions

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • 1a and 1b (Antiviral Analogs): These compounds (5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) share a pyrrolidine sulfonyl group but incorporate a 2-phenylethyl substituent on the pyrrolidine nitrogen. Stereochemical differences (R vs. S configurations) in these analogs further influence binding affinity to viral targets, as evidenced by antiviral profiling studies .
  • (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol: Replacing the pyrrolidinylsulfonyl group with a tosyl (p-toluenesulfonyl) group reduces basicity and alters metabolic stability. Tosyl groups are more electron-withdrawing, which may decrease reactivity in nucleophilic environments compared to the target compound’s sulfonamide .

Heterocyclic Core Modifications

  • Pyridin-3-yl-prop-2-en-1-ol (440a) : This compound retains the pyridin-3-ol moiety but lacks the sulfonamide-linked phenyl group. The absence of the sulfonyl-pyrrolidine component reduces molecular weight and polarity, likely diminishing target-specific interactions observed in sulfonamide derivatives .
  • 4-(2-Hydroxyethyl)-1H-pyrimidin-6-ol : Replacing pyridine with pyrimidine introduces additional hydrogen-bonding sites. However, the lack of a sulfonamide linker may limit its ability to engage with hydrophobic binding pockets common in enzyme active sites .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Biological Activity
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol Pyridin-3-ol Pyrrolidin-1-ylsulfonylphenyl Antiviral (inferred)
1a/1b 1,2,4-Oxadiazole (2-Phenylethyl)pyrrolidinylsulfonyl Antiviral (explicit)
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol Pyrrolidine Tosyl, phenylethylamino Enzyme inhibition
Pyridin-3-yl-prop-2-en-1-ol (440a) Pyridin-3-ol Propenol Solubility enhancer

Biological Activity

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a pyridine ring and a pyrrolidin-1-ylsulfonyl moiety, suggest various biological activities, particularly in cancer therapy and inflammation modulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a CAS number of 1261895-25-3. The structure includes:

  • A pyridine ring that enhances its interaction with biological targets.
  • A pyrrolidin-1-ylsulfonyl group that may facilitate binding to enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The sulfonamide group can form strong interactions with active sites, potentially inhibiting enzyme activity.
  • Receptors : It may modulate receptor activity, leading to various downstream effects in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves:

  • Induction of G2/M cell cycle arrest .
  • Activation of apoptotic pathways through mitochondrial signaling cascades, including JNK phosphorylation and caspase activation .
Study Findings
Inhibition of prostate cancer cell proliferation through disruption of microtubule dynamics.
Potential for developing new anticancer agents based on structural analogs.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are linked to its ability to inhibit specific signaling pathways involved in inflammation. The pyrrolidinyl moiety may enhance its interaction with inflammatory mediators, suggesting applications in treating inflammatory diseases.

Case Studies

  • Prostate Cancer Study :
    • A study assessed the anticancer efficacy of related compounds in prostate cancer cells, demonstrating significant growth inhibition and induction of apoptosis via JNK pathway activation .
  • Microtubule Dynamics :
    • Research on similar compounds revealed their ability to disrupt microtubule dynamics, which is crucial for cancer cell division, indicating a potential therapeutic role for this compound in oncology .

Comparison with Similar Compounds

The compound can be compared with other pyridine-based derivatives known for their biological activities:

Compound Activity Mechanism
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamideAnticancerMicrotubule disruption
N-(2-{2-Oxo-3-[phenyl(2-propynylamino)methyl]-1-pyrrolidinyl}ethyl)acetamideAntibacterialTargeting bacterial enzymes

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the common synthetic routes for 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol, and how is its structure confirmed? A: The compound is typically synthesized via sulfonylation reactions between pyridine derivatives and pyrrolidine-containing sulfonyl chlorides. A representative method involves:

  • Step 1: Coupling of 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with a halogenated pyridin-3-ol under Suzuki-Miyaura conditions (Pd catalysis) .
  • Step 2: Purification via column chromatography or recrystallization (e.g., methanol) to isolate the product .
  • Structural Confirmation:

  • NMR (1H/13C) to identify proton environments and substituent positions.
  • Mass Spectrometry (MS) for molecular weight validation.
  • IR Spectroscopy to detect functional groups (e.g., -OH, sulfonyl) .

Key Functional Groups and Reactivity Q: How do the hydroxyl and sulfonyl groups influence the compound’s chemical reactivity? A:

  • The pyridin-3-ol moiety enables hydrogen bonding and participation in acid-base reactions, critical for biological interactions.
  • The pyrrolidin-1-ylsulfonyl group enhances solubility and stabilizes interactions via sulfone’s electron-withdrawing effects.
  • Example reaction: Oxidation of the hydroxyl group (e.g., using KMnO4) yields a ketone derivative, altering bioactivity .

Structural Analogues and Comparative Analysis Q: What structural analogs of this compound exist, and how do they differ in properties? A: Key analogs include:

Compound NameStructural DifferenceImpact
6-(4-(Piperidin-1-ylsulfonyl)phenyl)pyridin-3-olPiperidine instead of pyrrolidineAltered ring size affects binding pocket compatibility .
6-(3-Chloro-4-methylphenyl)pyridin-3-olChloro and methyl substituentsIncreased lipophilicity and steric hindrance .
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-olFluorine and CF3 groupsEnhanced metabolic stability and electron-withdrawing effects .

Advanced Research Questions

Optimization of Synthesis Yield Q: How can reaction conditions be optimized to improve synthesis efficiency? A: Systematic parameter variation is critical:

  • Catalyst Screening: Test Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki coupling efficiency.
  • Solvent Effects: Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction rates .
  • Temperature Control: Reflux (e.g., 110°C in xylene) vs. microwave-assisted synthesis for faster kinetics .
  • Yield Data Example:

ConditionYield (%)
Pd(PPh3)4, DMF, 80°C62
PdCl2(dppf), toluene, 110°C78

Mechanistic Studies and Bioactivity Q: What methodologies are used to investigate its potential as a kinase inhibitor? A:

  • Enzyme Assays: Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays .
  • Molecular Docking: Predict binding modes with AutoDock Vina; the sulfonyl group often interacts with catalytic lysine residues .
  • Cellular Studies: Assess antiproliferative effects in cancer cell lines (e.g., MTT assay), noting SAR trends from analogs .

Data Contradictions in Spectral Analysis Q: How to resolve discrepancies in NMR or MS data during characterization? A:

  • NMR Conflicts: Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). Anomalies may arise from dynamic effects (e.g., tautomerism of the hydroxyl group) .
  • MS Fragmentation: Use high-resolution MS (HRMS) to distinguish between isobaric impurities and confirm molecular formulae .

Stability and Degradation Pathways Q: What factors influence the compound’s stability under storage or biological conditions? A:

  • pH Sensitivity: The hydroxyl group may deprotonate in basic conditions, increasing reactivity.
  • Light/Temperature: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Metabolic Stability: Incubate with liver microsomes; sulfonamides are generally resistant to hydrolysis compared to esters .

Methodological Guidance

Analytical Techniques for Purity Assessment Q: Which methods are most reliable for assessing purity in complex mixtures? A:

  • HPLC-DAD/UV: Use a C18 column (acetonitrile/water gradient) to separate by polarity .
  • Chiral HPLC (if applicable): Resolve enantiomers using amylose-based columns .
  • Elemental Analysis: Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Scaling Up Synthesis for Preclinical Studies Q: What challenges arise during scale-up, and how are they addressed? A:

  • Solvent Volume Reduction: Switch from batch to flow chemistry for safer handling of xylene .
  • Purification: Replace column chromatography with fractional crystallization (e.g., using ethanol/water) .
  • Safety: Monitor exothermic reactions (e.g., sulfonylation) using jacketed reactors with temperature control .

Computational Modeling for SAR Exploration Q: How can in silico tools guide the design of derivatives with improved activity? A:

  • QSAR Models: Train models using bioactivity data from analogs to predict logP, pKa, and binding affinity .
  • MD Simulations: Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.